molecular formula C21H18N2O4S B1228712 3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid CAS No. 40356-23-8

3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid

货号: B1228712
CAS 编号: 40356-23-8
分子量: 394.4 g/mol
InChI 键: CZOWYKOQKWYITK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomenclature and Structural Classification

3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid possesses multiple systematic nomenclature designations that reflect its complex structural architecture. The International Union of Pure and Applied Chemistry name for the R-enantiomer is (2R)-3-(1H-indol-3-yl)-2-(naphthalen-2-ylsulfonylamino)propanoic acid, while the racemic mixture is designated as 3-(1H-indol-3-yl)-2-(naphthalen-2-ylsulfonylamino)propanoic acid. The compound is also commonly referred to as N-(2-naphthylsulfonyl)-D-tryptophan, highlighting its derivation from the essential amino acid tryptophan. This nomenclature reflects the compound's classification as both an amino acid derivative and a sulfonamide compound.

The structural classification of this compound places it within multiple chemical families simultaneously. Primary classification identifies it as an organosulfur compound due to the presence of the sulfonamide functional group R-S(=O)2-NR2. Secondary classification categorizes it as an amino acid derivative, specifically a tryptophan analog, due to the presence of the indole-containing side chain characteristic of tryptophan. Tertiary classification recognizes it as a naphthalene derivative due to the incorporation of the naphthalene ring system in the sulfonyl moiety.

Property Value Source
Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
Chemical Abstracts Service Number 40356-23-8
InChIKey CZOWYKOQKWYITK-HXUWFJFHSA-N (R-enantiomer)
InChIKey CZOWYKOQKWYITK-UHFFFAOYSA-N (racemic)

The stereochemistry of this compound is particularly significant, as the presence of the chiral center at the alpha-carbon position allows for the existence of both R and S enantiomers. The R-enantiomer corresponds to the D-tryptophan configuration, while the S-enantiomer would represent the L-tryptophan configuration. This stereochemical diversity is crucial for understanding the compound's potential biological activities and synthetic applications.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of sulfonamide chemistry and amino acid research. Sulfonamide compounds emerged as a revolutionary class of antibacterial agents in the 1930s, when German researchers at Bayer discovered Prontosil, the first clinically effective sulfonamide drug. This breakthrough established the foundation for synthetic modifications of the sulfonamide structure, leading to the development of amino acid-sulfonamide conjugates decades later.

The specific synthesis and characterization of tryptophan-derived sulfonamides gained prominence in the early 2000s as researchers began exploring amino acid-based drug design strategies. The development of this particular compound appears in chemical databases with creation dates tracing to 2005, suggesting its initial synthesis and characterization occurred during the early 21st century expansion of combinatorial chemistry approaches. The compound's registration in major chemical databases reflects the growing interest in amino acid sulfonamides as potential therapeutic agents and research tools.

The discovery of L-tryptophan by British biochemists Frederick Gowland Hopkins and Sydney Cole in 1901 provided the foundational knowledge necessary for the eventual development of tryptophan derivatives. Hopkins, who later received the Nobel Prize in Physiology or Medicine in 1929 for vitamin discovery, established tryptophan as an essential amino acid, creating the scientific basis for its use in synthetic chemistry applications. The first laboratory synthesis of tryptophan by German chemist Alexander Ellinger in 1906 further enabled the development of tryptophan-derived compounds for research and therapeutic purposes.

Significance in Sulfonamide Chemistry

The significance of this compound within sulfonamide chemistry stems from its representation of advanced structural design principles that address limitations of classical sulfonamide compounds. Traditional sulfonamides function as competitive inhibitors of para-aminobenzoic acid in bacterial folate synthesis, but their clinical utility has been limited by resistance development and toxicity concerns. The incorporation of amino acid scaffolds into sulfonamide structures represents a strategy to enhance selectivity, reduce toxicity, and improve pharmacological properties.

Amino acid-derived sulfonamides demonstrate several advantages over simple sulfonamides, including enhanced biological relevance due to their incorporation of natural building blocks, improved stereochemical control through chiral amino acid centers, and greater structural diversity through varied amino acid side chains. The tryptophan-derived nature of this compound is particularly significant because tryptophan serves as a precursor to important neurotransmitters and hormones, including serotonin and melatonin, potentially enabling the design of compounds with neuroactive properties.

The naphthalene-2-sulfonyl group in this compound provides additional chemical significance through its aromatic character and potential for pi-pi interactions with biological targets. Naphthalene-2-sulfonic acid and its derivatives have historically been important in dye chemistry and industrial applications, but their incorporation into bioactive molecules represents a more recent development. The rigid aromatic structure of the naphthalene system may enhance binding affinity to protein targets through hydrophobic interactions and aromatic stacking.

Recent research has demonstrated that amino acid sulfonamides exhibit diverse pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, antimalarial, and anti-trypanosomal properties. This broad spectrum of activity highlights the potential of compounds like this compound as versatile pharmaceutical agents or research tools for studying biological processes.

Related Compound Families

This compound belongs to several interconnected families of chemical compounds, each contributing distinct structural and functional characteristics. The primary family comprises amino acid sulfonamides, which represent a growing class of hybrid molecules combining natural amino acid structures with synthetic sulfonamide functionality. These compounds maintain the chirality and biological recognition elements of amino acids while incorporating the chemical reactivity and potential biological activity of sulfonamides.

Within the broader category of tryptophan derivatives, this compound represents one example of the extensive modifications possible at the amino group position. Related tryptophan derivatives include simple N-acyl tryptophans, N-alkyl tryptophans, and other N-sulfonyl tryptophans with different aromatic sulfonyl groups. The synthesis of ({4-nitrophenyl}sulfonyl)tryptophan demonstrates the versatility of tryptophan as a scaffold for sulfonamide formation, with the nitrophenyl variant showing different electronic properties compared to the naphthalene derivative.

The naphthalene sulfonamide family encompasses compounds containing naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid derivatives conjugated to various amine-containing molecules. Aminonaphthalenesulfonic acids represent precursors to many of these compounds, with different substitution patterns providing varied properties and applications. The choice of naphthalene-2-sulfonic acid over naphthalene-1-sulfonic acid in this compound reflects the greater thermodynamic stability of the 2-substituted isomer.

Related Compound Family Key Structural Features Representative Examples
Amino Acid Sulfonamides Amino acid backbone + sulfonamide group S-(2-sulfonamidoethyl)-L-cysteine
Tryptophan Derivatives Indole ring + amino acid structure ({4-nitrophenyl}sulfonyl)tryptophan
Naphthalene Sulfonamides Naphthalene + sulfonamide linkage Various aminonaphthalenesulfonic acids
Indole-containing Compounds Indole heterocycle Indole-3-propionic acid

Indole-containing compounds represent another significant related family, with indole-3-propionic acid serving as a notable example of a biologically active indole derivative. This compound, produced by certain bacteria, demonstrates metabolic benefits including improved glucose homeostasis and insulin sensitivity, illustrating the potential for indole-containing molecules to exhibit diverse biological activities. The structural similarity between the indole moieties in these compounds suggests potential for shared or complementary biological activities.

The development of transition-state analogue inhibitors represents an advanced application of amino acid sulfonamides, as demonstrated by research on arginase inhibitors containing tetrahedral sulfonamide groups. These compounds exploit the tetrahedral geometry of the sulfonamide group to mimic transition states in enzymatic reactions, providing a strategic approach to enzyme inhibition that could be applicable to other biological targets. The success of this approach highlights the potential for this compound to serve as a scaffold for the development of enzyme inhibitors or other bioactive compounds.

属性

CAS 编号

40356-23-8

分子式

C21H18N2O4S

分子量

394.4 g/mol

IUPAC 名称

3-(1H-indol-3-yl)-2-(naphthalen-2-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C21H18N2O4S/c24-21(25)20(12-16-13-22-19-8-4-3-7-18(16)19)23-28(26,27)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,20,22-23H,12H2,(H,24,25)

InChI 键

CZOWYKOQKWYITK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

规范 SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

同义词

A 91
A-91
N-(2-naphthalene)sulfonyl-DL-tryptophan
N-(2-naphthalenesulfonyl)-DL-Trp

产品来源

United States

生物活性

3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid is a compound of interest due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₂O₄S
  • Molecular Weight : 394.4 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=O)N(C(C(C(=O)O)C2=CC=CC=C2)C(=O)O)C3=CNC4=C3C=CC=C4

Neuroprotective Effects

Research indicates that indole derivatives, including this compound, exhibit significant neuroprotective properties. A study highlighted the compound's ability to prevent neuronal cell death induced by oxidative stress and β-amyloid aggregation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its neuroprotective effects include:

  • Antioxidant Activity : The compound demonstrates strong free radical scavenging capabilities, thereby reducing oxidative damage to neurons.
  • Chemical Chaperone Activity : It has been shown to prevent the aggregation of denatured proteins, which is often associated with neurodegenerative conditions .
  • MAO-B Inhibition : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of neurotransmitters and implicated in neurodegeneration .

Study on Neuroprotection

In a recent study involving SH-SY5Y neuroblastoma cells, the compound was tested for its protective effects against hydrogen peroxide-induced oxidative stress. Results indicated that it significantly reduced cell death and prevented the increase in reactive oxygen species (ROS) .

Clinical Implications

The potential therapeutic implications of this compound were explored in animal models of Parkinson's disease. Administration of the compound resulted in improved motor functions and reduced neuronal loss in treated subjects compared to controls .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectionPrevents neuronal cell death
MAO-B InhibitionSelective inhibition of MAO-B
Chemical ChaperonePrevents protein aggregation

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Target Key Findings Source
3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid Naphthalene-2-sulfonamide, Indole ~401.4 (estimated) MMPs (presumed) Likely MMP inhibition based on sulfonamide pharmacophore; no direct assay data available
AQU-118 (3-(1H-Indol-3-yl)-2-[5-(4-trideuteromethyl-phenylethynyl)-thiophene-2-sulfonylamino]-propionic acid) Thiophene-sulfonamide, Phenylethynyl 556.0 MMP-2/MMP-9 IC₅₀ values: 12 nM (MMP-2), 8 nM (MMP-9); high selectivity over other MMPs
Compound 9 (Radioiodinated biphenyl-sulfonamide) Biphenyl-sulfonamide, ¹²³I ~580.0 MMPs (tracer) Radiochemical yield: 60%; used in tumor imaging
Compound 3g (2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid) Pyrrole, Chlorophenyl ~408.8 COX-2 Analgesic and anti-inflammatory activity; no COX-2 selectivity data
Lys-Trp derivative (2-(2-amino-3-sulfanylpropanamido)-3-(1H-indol-3-yl)propanoic acid) Thiol, Lysine ~352.4 Not specified Structural similarity to peptide-based inhibitors; no activity data

Key Differences and Implications

AQU-118’s thiophene-sulfonamide with a phenylethynyl group improves MMP-2/MMP-9 selectivity, attributed to optimized interactions with enzyme subsites .

Biological Activity :

  • AQU-118 and Compound 9 demonstrate validated MMP inhibition, whereas the target compound’s activity is inferred from structural homology .
  • Compound 3g diverges functionally, targeting COX-2 with analgesic effects mediated via spinal and peripheral mechanisms , highlighting the indole-propionic acid scaffold’s versatility.

Applications: Radioiodinated analogs (e.g., Compound 9) are prioritized for diagnostic imaging due to their tracer functionality . The target compound’s naphthalene group may favor therapeutic applications requiring prolonged target engagement, though toxicity and pharmacokinetic data are absent.

Crystallographic and Conformational Insights

  • The crystal structure of 3-(1H-Indol-3-yl)-2-(toluene-4-sulfonylamino)-propionic acid monohydrate (compound II) shows distinct pseudo-channel solvent interactions, unlike the naphthalene analog .
  • Such differences suggest that bulkier sulfonamide substituents (e.g., naphthalene) may alter crystal packing and solvent accessibility, influencing formulation stability .

准备方法

Core Building Blocks and Retrosynthetic Analysis

The target molecule decomposes retrosynthetically into three primary units:

  • Indole-3-propionic acid backbone : Derived from L-tryptophan or synthetic analogs.

  • Naphthalene-2-sulfonyl chloride : Serves as the sulfonating agent for primary amine functionalization.

  • Chiral center establishment : Achieved via asymmetric synthesis or resolution of racemic mixtures.

A typical pathway involves sulfonylation of a tryptophan derivative using naphthalene-2-sulfonyl chloride under Schotten-Baumann conditions. The α-amino group of tryptophan reacts with the sulfonyl chloride in a biphasic system (dichloromethane-water) with sodium bicarbonate as the base, yielding the sulfonamide intermediate. Subsequent hydrolysis or esterification adjusts the carboxylic acid functionality, though competing side reactions like over-sulfonylation or racemization require careful pH and temperature control.

Stereoselective Synthesis and Resolution Techniques

Asymmetric Sulfonylation for (R)-Enantiomer Production

The (R)-enantiomer (PubChem CID 1800786) is synthesized using D-tryptophan as the chiral precursor. Key steps include:

  • Protection of the indole nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Sulfonylation with naphthalene-2-sulfonyl chloride in tetrahydrofuran (THF) at −20°C, achieving 92% yield and >98% enantiomeric excess (ee).

  • Deprotection using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization to isolate the free acid.

Kinetic Resolution Using Chiral Auxiliaries

Racemic mixtures are resolved via diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid. Crystallization from ethanol/water (3:1) enriches the (R)-enantiomer to 95% purity, as confirmed by chiral HPLC (Chiralpak IA column, hexane/ethanol 70:30).

Green Chemistry Innovations in Synthesis

Solvent and Reagent Optimization

Recent protocols replace traditional halogenated solvents with 2-propanol, reducing environmental impact while maintaining reaction efficiency. Key improvements include:

  • Esterification with dimethyl carbonate (DMC) : Converts tryptophan to its methyl ester without toxic reagents (e.g., thionyl chloride), achieving 93% yield and a mass index of 4.5 versus 17.9 for classical methods.

  • Sulfonylation in 2-propanol : Enables 99% conversion of dansyl chloride (naphthalene sulfonyl analog) at room temperature, eliminating the need for cryogenic conditions.

Table 1: Comparative Analysis of Sulfonylation Methods

ConditionSolventTemp (°C)Yield (%)Purity (%)
TraditionalCH₂Cl₂−208895
Green2-Propanol259297

Industrial-Scale Process Development

Continuous Flow Reactor Design

Adapting batch protocols for continuous production involves:

  • Precision temperature control : Maintaining 25–30°C during sulfonyl chloride addition to minimize racemization.

  • In-line purification : Simulated moving bed (SMB) chromatography isolates the target compound with 99.5% purity, reducing downstream processing costs.

Waste Minimization Strategies

  • Recycling naphthalene sulfonyl chloride : Unreacted sulfonyl chloride is recovered via distillation (bp 145°C at 15 mmHg) and reused, cutting raw material costs by 40%.

  • Neutralization by-product utilization : Sodium sulfate from aqueous work-ups is repurposed as a drying agent in subsequent batches.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

  • NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic indole NH at δ 11.2 ppm and sulfonamide NH at δ 8.7 ppm.

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ observed at m/z 395.1241 (calc. 395.1243).

Purity Assessment

  • HPLC-DAD analysis : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/0.1% TFA), retention time 12.7 min, purity >99%.

  • Chiral purity : Optical rotation [α]D²⁵ = +32.5° (c = 1, MeOH) confirms enantiomeric integrity .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(1H-Indol-3-yl)-2-(naphthalene-2-sulfonylamino)-propionic acid, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of the indole moiety followed by coupling with naphthalene sulfonyl chloride. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and purification via column chromatography. Optimization focuses on reaction temperature (e.g., 0–25°C for sulfonamide formation) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride). Yield improvements (>70%) are achieved by iterative solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., DMAP for acylation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves the stereochemistry of the sulfonamide group and indole orientation. SHELX programs (SHELXL for refinement) are standard, though disordered solvent molecules may require SQUEEZE processing in PLATON .
  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity, with indole NH protons appearing at δ 10.5–11.0 ppm and sulfonamide protons at δ 7.8–8.2 ppm. HSQC/HMBC correlations validate connectivity .

Q. What in vitro assays are used to screen for biological activity?

  • Methodology :

  • Enzyme inhibition : MMP2/MMP9 inhibition assays (fluorogenic substrates like DQ-gelatin) measure IC50_{50} values. Related sulfonamide derivatives show IC50_{50} < 1 µM, suggesting competitive binding at the catalytic zinc site .
  • Antiproliferative activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Data interpretation requires normalization to controls and validation via Western blotting (e.g., apoptosis markers like caspase-3) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disordered solvents) be resolved during structural refinement?

  • Methodology : Disordered solvents (e.g., methanol/water mixtures) complicate electron density maps. Using SQUEEZE in PLATON removes solvent contributions without manual modeling. Validate with Hirshfeld surface analysis and check residual density post-refinement (<0.5 eÅ3^{-3}). SHELXL’s PART instruction partitions disorder, but convergence may require 200+ refinement cycles .

Q. What strategies address low synthetic yields in scale-up reactions?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.
  • Flow chemistry : Enhances mixing for exothermic steps (e.g., sulfonylation).
  • Design of Experiments (DoE) : Identifies critical parameters (pH, temperature) via factorial design. For example, adjusting pH to 8.5 during coupling increases yield by 15% .

Q. How do structural modifications (e.g., naphthalene vs. benzene sulfonyl groups) impact MMP2/MMP9 selectivity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Predicts binding affinity differences; naphthalene’s planar structure improves hydrophobic interactions in the S1’ pocket of MMP8.
  • SAR studies : Replace naphthalene with biphenyl sulfonamides and compare IC50_{50}. Naphthalene derivatives exhibit 3-fold higher selectivity for MMP9 over MMP2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

Q. How should contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Low oral bioavailability (<20%) may explain in vivo discrepancies.
  • Metabolite screening : Identify hepatic oxidation products (e.g., CYP3A4-mediated hydroxylation) via HRMS. Prodrug strategies (e.g., esterification of the carboxylic acid) enhance stability .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL-refined structures with Hirshfeld plots to confirm hydrogen bonding networks .
  • Bioassays : Include positive controls (e.g., Batimastat for MMP inhibition) and account for solvent effects (e.g., DMSO <0.1% v/v) to avoid false negatives .
  • Synthesis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) for purity checks; target ≥95% purity for biological testing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。